molecular formula C18H16O6 B14162151 Agn-PC-0lsspf CAS No. 7231-12-1

Agn-PC-0lsspf

Cat. No.: B14162151
CAS No.: 7231-12-1
M. Wt: 328.3 g/mol
InChI Key: QIVOASCJOOXKSK-UHFFFAOYSA-N
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Description

Agn-PC-0lsspf is a chemical compound with the molecular formula C18H16O6. It contains a total of 43 bonds, including 27 non-hydrogen bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, and several ring structures . This compound is notable for its complex structure, which includes various aromatic and ester groups.

Chemical Reactions Analysis

Agn-PC-0lsspf undergoes various chemical reactions, including:

Scientific Research Applications

Agn-PC-0lsspf has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Agn-PC-0lsspf involves its interaction with specific molecular targets and pathways. The compound’s aromatic and ester groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but its effects are likely mediated through its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Agn-PC-0lsspf can be compared with other similar compounds, such as:

    This compound analogs: Compounds with similar structures but different functional groups.

    Aromatic esters: Compounds that share the ester functional group and aromatic rings.

    Polycyclic aromatic compounds: Compounds with multiple aromatic rings and similar bonding patterns.

The uniqueness of this compound lies in its specific combination of aromatic and ester groups, which confer distinct chemical and biological properties .

Properties

CAS No.

7231-12-1

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

2,4-dihydroxy-8,12,13,13-tetramethyl-3,11-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1,4,7,9(16),10(14)-pentaene-6,15-dione

InChI

InChI=1S/C18H16O6/c1-6-5-8(19)10-11-9(6)15-13(18(3,4)7(2)23-15)14(20)12(11)17(22)24-16(10)21/h5,7,21-22H,1-4H3

InChI Key

QIVOASCJOOXKSK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C3=C4C(=C(OC(=C4C2=O)O)O)C(=O)C=C3C)(C)C

Origin of Product

United States

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